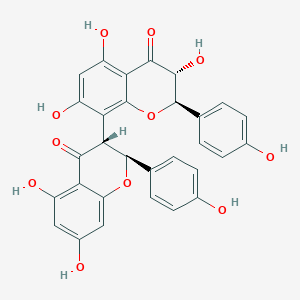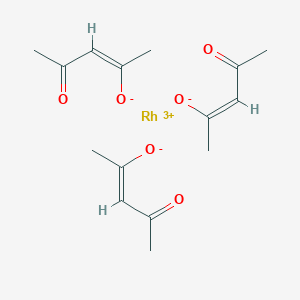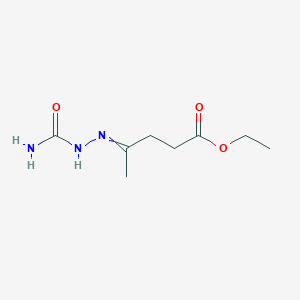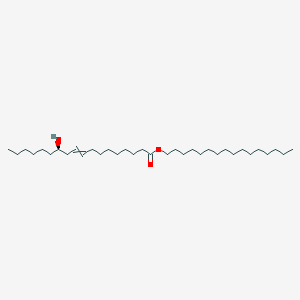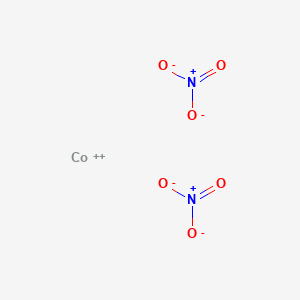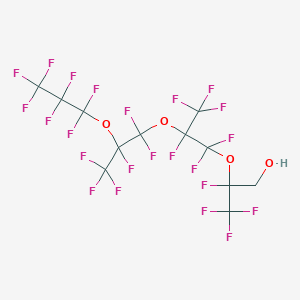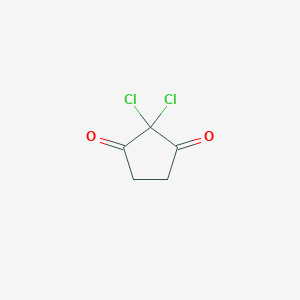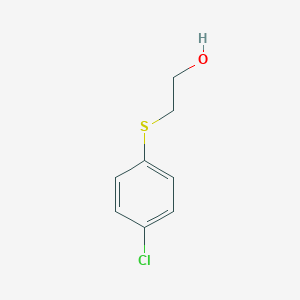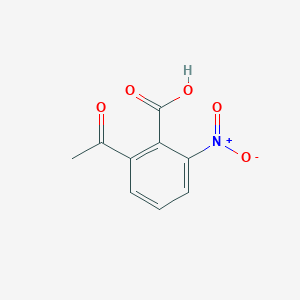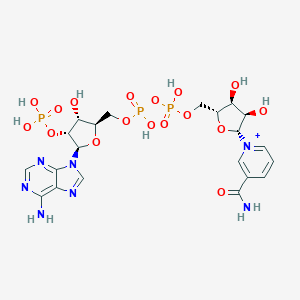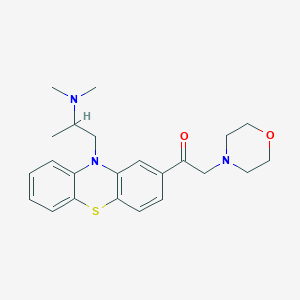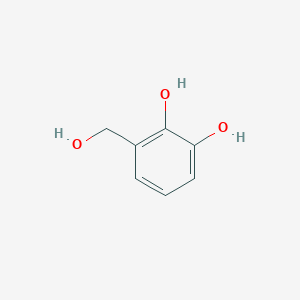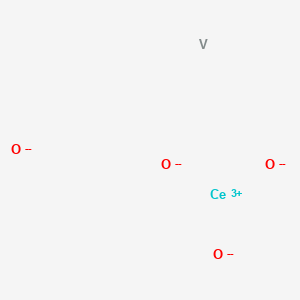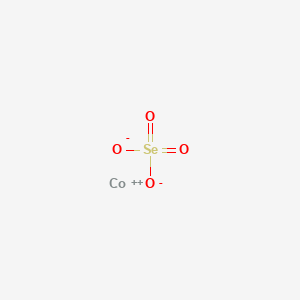
Cobalt(2+) selenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+) selenate is a chemical compound that is composed of cobalt, selenium, and oxygen. It has been the subject of many scientific studies due to its potential applications in various fields, including materials science, catalysis, and medicine. In
Aplicaciones Científicas De Investigación
Cobalt(2+) selenate has been studied for its potential applications in various scientific fields. In materials science, it has been used as a precursor for the synthesis of cobalt selenide nanoparticles, which have shown promising properties for use in solar cells and energy storage devices. In catalysis, it has been used as a catalyst for the oxidation of alcohols and the reduction of nitro compounds. In medicine, it has been studied for its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of cobalt(2+) selenate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. This damage can lead to cell death, which is the desired effect in cancer treatment.
Efectos Bioquímicos Y Fisiológicos
Cobalt(2+) selenate has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, while in vivo studies have shown that it can inhibit tumor growth in animal models. It has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using cobalt(2+) selenate in lab experiments is its relatively low cost and ease of synthesis. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the study of cobalt(2+) selenate. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another area of interest is its use in energy storage devices, where its properties as a precursor for cobalt selenide nanoparticles could be further explored. Additionally, its catalytic properties could be studied in more detail for potential applications in organic synthesis.
Métodos De Síntesis
The synthesis of cobalt(2+) selenate can be achieved through several methods, including precipitation, hydrothermal synthesis, and solvothermal synthesis. One common method involves the reaction of cobalt(II) nitrate hexahydrate and sodium selenate in an aqueous solution. The resulting product is a blue-green crystalline solid that can be purified through filtration and drying.
Propiedades
Número CAS |
14590-19-3 |
|---|---|
Nombre del producto |
Cobalt(2+) selenate |
Fórmula molecular |
CoO4Se |
Peso molecular |
201.9 g/mol |
Nombre IUPAC |
cobalt(2+);selenate |
InChI |
InChI=1S/Co.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
Clave InChI |
ATORBMMJNYFMAK-UHFFFAOYSA-L |
SMILES |
[O-][Se](=O)(=O)[O-].[Co+2] |
SMILES canónico |
[O-][Se](=O)(=O)[O-].[Co+2] |
Otros números CAS |
14590-19-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



